molecular formula C18H17NO4 B12544060 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- CAS No. 667422-89-1

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-

Cat. No.: B12544060
CAS No.: 667422-89-1
M. Wt: 311.3 g/mol
InChI Key: WBPWXMLEJPNYPW-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the carboxylic acid and phenoxy groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

667422-89-1

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-(4-hydroxy-3-propan-2-ylphenoxy)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H17NO4/c1-10(2)14-9-13(4-6-17(14)20)23-12-3-5-15-11(7-12)8-16(19-15)18(21)22/h3-10,19-20H,1-2H3,(H,21,22)

InChI Key

WBPWXMLEJPNYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O)O

Origin of Product

United States

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